Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate
Overview
Description
Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate (MEOPA) is a synthetic compound that has been studied for its potential application in a wide range of scientific research fields. MEOPA is a versatile compound with a wide range of biochemical and physiological effects.
Scientific Research Applications
Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate has been studied for its potential application in a wide range of scientific research fields. It has been used to study the effects of drugs on the brain, as it has been found to interact with certain neurotransmitters. Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate has also been used to study the effects of certain hormones on the body, as it has been found to interact with certain hormones. Additionally, Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate has been used to study the effects of certain drugs on the cardiovascular system, as it has been found to interact with certain drugs.
Mechanism Of Action
The mechanism of action of Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate is not fully understood. However, it has been suggested that Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate may interact with certain neurotransmitters and hormones in the body. It has been suggested that Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate may act as an agonist of certain neurotransmitters, such as serotonin and dopamine, and may also act as an antagonist of certain hormones, such as cortisol and testosterone.
Biochemical And Physiological Effects
Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate has been found to have a wide range of biochemical and physiological effects. It has been found to interact with certain neurotransmitters, such as serotonin and dopamine, and certain hormones, such as cortisol and testosterone. Additionally, Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate has been found to have an effect on the cardiovascular system, as it has been found to interact with certain drugs.
Advantages And Limitations For Lab Experiments
Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate has several advantages for lab experiments. It is easy to synthesize, and it is relatively inexpensive. Additionally, Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate is a versatile compound, as it has been found to interact with a wide range of neurotransmitters and hormones. However, Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate also has several limitations. It has a short half-life, and it is not soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate could be used to study the effects of certain drugs on the brain, as it has been found to interact with certain neurotransmitters. Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate could also be used to study the effects of certain hormones on the body, as it has been found to interact with certain hormones. Finally, Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate could be used to study the effects of certain drugs on the cardiovascular system, as it has been found to interact with certain drugs.
properties
IUPAC Name |
methyl 2-(4-ethyl-3-oxopiperazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-11-5-4-10-7(9(11)13)6-8(12)14-2/h7,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYGZCMYSAVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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